6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid
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Overview
Description
6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid is a complex organic compound with a unique structure It is characterized by its pyrido[1,2-a][1,5]diazocin core, which is fused with a methanopyrido ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid typically involves multiple steps. The process begins with the preparation of the pyrido[1,2-a][1,5]diazocin core, followed by the introduction of the methanopyrido ring system. The final step involves the attachment of the hexanoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)amino)hexanoic acid can be compared with other similar compounds, such as:
- N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine
- (1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C18H25N3O4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O4/c22-16-6-4-5-15-14-9-13(11-21(15)16)10-20(12-14)18(25)19-8-3-1-2-7-17(23)24/h4-6,13-14H,1-3,7-12H2,(H,19,25)(H,23,24) |
InChI Key |
NARDOPZUVMARJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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